molecular formula C15H22N2O2S B7929216 3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester

3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7929216
M. Wt: 294.4 g/mol
InChI Key: XTKWSJVUVSQBJF-UHFFFAOYSA-N
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Description

3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester is a complex organic compound that features a piperidine ring substituted with an amino-ethylsulfanyl group and a benzyl ester moiety

Properties

IUPAC Name

benzyl 3-(2-aminoethylsulfanyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c16-8-10-20-14-7-4-9-17(11-14)15(18)19-12-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKWSJVUVSQBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)SCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Amino-Ethylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with 2-aminoethanethiol.

    Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions to form the benzyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Hydrolysis of the Benzyl Ester

The benzyl ester group undergoes hydrolysis under acidic or basic conditions to regenerate the carboxylic acid:

(R)-3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester + H₂O → (R)-3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid + benzyl alcohol\text{(R)-3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester + H₂O → (R)-3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid + benzyl alcohol}

This reaction is critical for modifying the compound’s solubility and stability in biological systems.

Nucleophilic Substitution at Piperidine Nitrogen

The piperidine nitrogen acts as a nucleophile, enabling substitution reactions with electrophiles such as alkyl halides or acylating agents:

Piperidine-N + Electrophile → Quaternary ammonium salt\text{Piperidine-N + Electrophile → Quaternary ammonium salt}

This reactivity is exploited in medicinal chemistry to enhance target binding affinity .

Condensation Reactions of the Amino Group

The primary amine in the 2-amino-ethylsulfanyl substituent participates in condensation reactions (e.g., with carbonyl compounds), forming imines or amides:

R-NH₂ + Carbonyl → R-N=CH-R’ + H₂O\text{R-NH₂ + Carbonyl → R-N=CH-R' + H₂O}

This reactivity is pivotal for developing derivatives with tailored biological activity.

Redox Reactions Involving Sulfur

The thioether (-S-) group undergoes oxidation to sulfoxides or sulfones, or reduction to sulfhydryl (-SH) groups:

R-S-R’ + Oxidizing agent → R-SO-R’ (sulfoxide) → R-SO₂-R’ (sulfone)\text{R-S-R' + Oxidizing agent → R-SO-R' (sulfoxide) → R-SO₂-R' (sulfone)} R-S-R’ + Reducing agent → R-SH + R’-SH\text{R-S-R' + Reducing agent → R-SH + R'-SH}

These transformations influence the compound’s electronic properties and bioavailability.

Structural and Mechanistic Insights

Research highlights stereochemical and functional group effects on reactivity:

Feature Impact on Reactivity
(R)-configurationSteric hindrance reduces nucleophilic substitution rate
Benzyl esterEnhances lipophilicity; stabilizes carboxylic acid
Sulfur atomFacilitates redox reactions; alters electron density

Modifications such as replacing the amino group with hydroxyl (as in 2-(2-Hydroxy-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester) significantly alter reactivity profiles.

Scientific Research Applications

Cancer Therapy

Recent studies have indicated that piperidine derivatives, including 3-(2-amino-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester, exhibit promising anticancer activities. For instance, a study highlighted the compound's potential through a three-component 1,3-dipolar cycloaddition reaction, resulting in products that demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to traditional chemotherapeutics like bleomycin . The structural characteristics of the compound, particularly its spirocyclic nature, are believed to enhance its interaction with protein binding sites, thereby improving its efficacy in cancer treatment.

Alzheimer’s Disease Therapy

The compound has also been investigated for its effects on neurodegenerative diseases such as Alzheimer’s. Research indicates that derivatives of piperidine can inhibit key enzymes associated with the disease, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . This inhibition is crucial for improving cholinergic function in patients with Alzheimer’s. Furthermore, studies have shown that modifications to the piperidine structure can lead to improved brain exposure and dual inhibition properties, making these compounds viable candidates for multi-targeted approaches in Alzheimer's treatment .

Synthetic Routes

The synthesis of 3-(2-amino-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester typically involves various chemical reactions such as amination and esterification processes. These methods are crucial for modifying the piperidine core to enhance biological activity while maintaining favorable pharmacokinetic properties .

Structure-Activity Relationship (SAR) Studies

SAR studies have demonstrated that specific modifications to the piperidine structure can significantly influence the biological activity of the resulting compounds. For example, introducing different substituents at various positions on the piperidine ring can alter enzyme inhibition potency and selectivity . Such studies are essential for optimizing compounds for therapeutic use.

Case Studies

Study Application Findings
Liu et al. (2023)Alzheimer’s DiseaseIdentified dual inhibitors targeting AChE and BuChE with enhanced brain penetration properties .
Recent Cancer StudyCancer TherapyDemonstrated improved cytotoxicity against hypopharyngeal tumor cells compared to standard treatments .
SAR AnalysisGeneral ApplicationsHighlighted the importance of structural modifications for enhancing drug efficacy and selectivity .

Mechanism of Action

The mechanism of action of 3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino-ethylsulfanyl group can form hydrogen bonds or electrostatic interactions with the target, while the piperidine ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethylsulfanyl derivatives: Compounds with similar amino-ethylsulfanyl groups but different core structures.

    Piperidine derivatives: Compounds with various substituents on the piperidine ring.

    Benzyl esters: Compounds with benzyl ester groups attached to different core structures.

Uniqueness

3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the amino-ethylsulfanyl group and the benzyl ester moiety allows for diverse chemical modifications and applications.

Biological Activity

3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester is a complex organic compound featuring a piperidine ring, an amino-ethylsulfanylmethyl group, and a benzyl ester moiety. This unique structure allows for various interactions within biological systems, making it an important subject of investigation in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's chemical formula is C₁₃H₁₈N₂O₂S, with a predicted boiling point of approximately 451.8 °C and a density of 1.19 g/cm³. The pKa value is estimated to be around 8.99, indicating its acidic properties in biological environments .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the amino-ethylsulfanylmethyl group enhances its binding affinity and specificity, potentially influencing several biochemical pathways .

Biological Activities

Research has identified several key biological activities associated with 3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). It has been shown to induce apoptosis and inhibit cell proliferation at micromolar concentrations .
  • Enzyme Inhibition : The compound has demonstrated potential as an inhibitor of specific enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders .
  • Neuroprotective Effects : Due to its structural similarity to known neuroprotective agents, there is ongoing research into its potential applications in treating neurological disorders .

Research Findings

Recent studies have explored the synthesis and biological evaluation of derivatives related to this compound. For instance:

  • Synthesis Methods : Various synthetic routes have been developed to obtain this compound, often involving multi-step organic reactions that enhance yield and purity.
  • Cellular Studies : In vitro studies have shown that compounds similar to 3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester can significantly affect cell morphology and induce apoptosis in cancer cells at specific concentrations .
  • Molecular Modeling : Computational studies have been utilized to predict the binding affinities of this compound with target proteins, providing insights into its potential therapeutic applications .

Comparative Analysis

To better understand the biological activity of 3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester, a comparison with structurally similar compounds is valuable. Below is a table summarizing key features and activities:

Compound NameStructural FeaturesBiological Activity
3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl esterPiperidine ring, benzyl esterAnticancer, enzyme inhibition
4-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl esterPiperidine ring, tert-butyl esterPotentially different pharmacological profiles
2-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl esterBenzyl ester instead of tert-butylMay exhibit different bioactivity based on sulfur substitution

Case Studies

Several case studies highlight the effectiveness of this compound in various experimental settings:

  • Breast Cancer Study : A study evaluated the effects of the compound on MDA-MB-231 cells, revealing significant apoptosis induction and enhanced caspase activity at concentrations as low as 1 µM .
  • Neurodegenerative Disease Research : Investigations into the neuroprotective properties suggest that this compound could be beneficial in models of neurodegeneration, although further research is needed to confirm these effects .

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